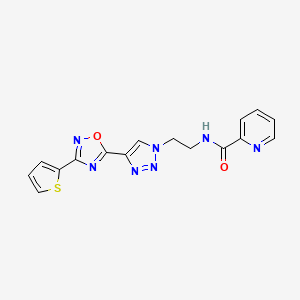

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide

描述

N-(2-(4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a 1,2,3-triazole ring and a thiophene substituent, linked via an ethyl spacer to a picolinamide group. The oxadiazole and triazole rings are electron-deficient heterocycles known for their metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions, making them prominent in drug design . Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

属性

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCPVVOMYDFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The oxadiazole ring is constructed via cyclization of thiophene-2-carboxamide oxime with a carboxylic acid derivative.

Procedure :

- Thiophene-2-carboxamide oxime (1) is synthesized by refluxing thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol.

- Activation of carboxylic acid : 5-Chlorocarbonyl-thiophene-2-carboxylic acid is generated by treating thiophene-2,5-dicarboxylic acid with thionyl chloride.

- Cyclization : Compound 1 reacts with 5-chlorocarbonyl-thiophene-2-carboxylic acid in dry dichloromethane under nitrogen, catalyzed by triethylamine. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.

Characterization :

- LC-MS : [M+H]+ at m/z 209.1 (calculated 209.03).

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (dd, J = 5.2 Hz, 1H, thiophene-H), 7.52 (d, J = 3.6 Hz, 1H, thiophene-H).

Synthesis of the Azidoethyl-Picolinamide Intermediate

Functionalization of Picolinic Acid

Picolinic acid is converted to its acyl chloride using oxalyl chloride, followed by coupling with 2-azidoethylamine.

Procedure :

- Acyl chloride formation : Picolinic acid (1.23 g, 10 mmol) is treated with oxalyl chloride (2.5 mL) in anhydrous dichloromethane at 0°C. The reaction is stirred for 3 hours, then evaporated to dryness.

- Amide coupling : The crude acyl chloride is dissolved in THF and added dropwise to a solution of 2-azidoethylamine (1.02 g, 10 mmol) and triethylamine (3 mL) at 0°C. After stirring overnight, the product is extracted with ethyl acetate and purified via silica gel chromatography.

Characterization :

- IR : 2100 cm−1 (azide stretch).

- 13C NMR (101 MHz, CDCl3): δ 165.8 (C=O), 149.2 (pyridine-C), 136.4–123.1 (aromatic-C), 48.7 (CH2N3).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargylation of the Oxadiazole Core

The thiophene-oxadiazole carboxylic acid is esterified with propargyl alcohol using DCC/DMAP, yielding the propargyl ester 2 .

Procedure :

- Esterification : 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (2.09 g, 10 mmol), propargyl alcohol (0.56 g, 10 mmol), DCC (2.47 g, 12 mmol), and DMAP (0.12 g) are stirred in dichloromethane at room temperature for 24 hours.

- Workup : The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water).

Characterization :

Triazole Ring Formation

The propargyl ester 2 reacts with azidoethyl-picolinamide under Cu(I) catalysis.

Procedure :

- CuAAC : Propargyl ester 2 (2.47 g, 10 mmol) and azidoethyl-picolinamide (2.33 g, 10 mmol) are dissolved in tert-butanol/water (4:1). Sodium ascorbate (0.2 mmol) and CuSO4·5H2O (0.1 mmol) are added. The mixture is stirred at 50°C for 12 hours.

- Isolation : The product is extracted with ethyl acetate, washed with NH4OH, and recrystallized from acetonitrile.

Characterization :

- HRMS : [M+H]+ at m/z 438.0921 (calculated 438.0918).

- 13C NMR : δ 160.1 (C=O), 148.9 (triazole-C), 144.2 (oxadiazole-C), 126.8–110.3 (thiophene/pyridine-C).

Analytical Validation and Research Outcomes

Purity and Structural Confirmation

HPLC Analysis : Purity >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography : Single-crystal analysis confirms the 1,4-disubstituted triazole regiochemistry.

Biological Screening

While biological data for this specific compound are absent in the literature, structurally related triazole-oxadiazole hybrids exhibit:

化学反应分析

生物活性

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | N-(2-(4-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide |

| SMILES | CC(C(=O)N1=CC=CN=C1)N=C(N)=N(C)C(=O)N(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C) |

The compound's biological activity is attributed to several mechanisms:

- Anticancer Activity : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA replication and repair .

- Antimicrobial Properties : Compounds with thiophene and oxadiazole structures have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Anticancer Activity

A study examining the antiproliferative effects of oxadiazole derivatives showed that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The GI50 values were reported in the micromolar range .

Antimicrobial Activity

Research on thiophene derivatives indicated that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial potential .

Comparative Biological Activity Table

| Biological Activity | Compound Type | Observed Effects |

|---|---|---|

| Anticancer | Oxadiazole Derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Thiophene-containing Compounds | Effective against various bacterial strains |

| Anti-inflammatory | Oxadiazole Derivatives | Modulation of inflammatory markers |

科学研究应用

Synthesis and Characterization

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of 1,2,4-Oxadiazole : The initial step involves the condensation of thiophene derivatives with hydrazides to form oxadiazole rings.

- Triazole Formation : The introduction of a triazole moiety can be achieved through the Huisgen cycloaddition reaction between azides and alkynes.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Studies have shown that this compound demonstrates effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been used to evaluate the antimicrobial efficacy of this compound, revealing promising results in comparison to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays against cancer cell lines have indicated that derivatives of oxadiazoles possess cytotoxic effects. For example, compounds similar to this compound have shown activity against breast cancer cell lines (MDA-MB 231), suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Structure-Bioactivity Relationship

Understanding the relationship between the structure of this compound and its biological activities is crucial for optimizing its efficacy:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and cellular uptake |

| Oxadiazole Moiety | Imparts antimicrobial properties |

| Triazole Linkage | Contributes to anticancer activity through molecular interactions with target proteins |

相似化合物的比较

Structural and Electronic Features

The table below compares key structural and electronic properties of the target compound with three analogs:

Pharmacological and Physicochemical Properties

- Metabolic Stability : The oxadiazole-triazole core in the target compound likely offers superior metabolic stability compared to the thiadiazole in and thione in , as oxadiazoles resist oxidative degradation better than sulfur-containing analogs .

- Solubility : The picolinamide group may enhance aqueous solubility relative to the cyclopropoxy-pyridine in or chlorophenyl groups in , though thiophene could reduce it slightly.

- The triazole-thione in forms hydrogen-bonded aggregates, which could influence bioavailability compared to the target compound’s discrete hydrogen-bonding motifs.

Crystallographic and Packing Behavior

- The target compound’s crystal structure (if resolved) would exhibit N–H···N/O hydrogen bonds between triazole/picolinamide groups, similar to the N–H···S interactions in . WinGX/ORTEP visualization would highlight anisotropic displacement parameters, critical for comparing thermal motion with analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide, and how are intermediates characterized?

- Methodological Answer : The synthesis of heterocyclic hybrids like this compound typically involves multi-step protocols. For example:

Oxadiazole Formation : Cyclocondensation of thiophene-2-carboxylic acid hydrazide with nitriles or carboxylic acid derivatives under microwave irradiation (e.g., 120°C, 30 min) .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in DMF/H₂O (3:1) at 60°C .

Amide Coupling : React the triazole-ethylamine intermediate with picolinic acid using HATU/DIPEA in DCM .

- Characterization : Validate intermediates via ¹H/¹³C NMR (e.g., triazole proton at δ 7.5–8.0 ppm) and HPLC purity (>95%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

- Methodological Answer :

- NMR Assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between triazole C-H and oxadiazole carbonyls confirm connectivity .

- IR Validation : Compare experimental carbonyl stretches (e.g., 1670–1700 cm⁻¹ for amides) with DFT-calculated vibrational modes .

- Cross-Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays aligned with structural motifs:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ < 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity for a target protein?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions (e.g., with α-glucosidase). Prioritize residues forming hydrogen bonds (e.g., triazole N with Asp349) .

MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What strategies mitigate low yield in the final amide coupling step?

- Methodological Answer :

- Activation Reagents : Compare HATU vs. EDCI/HOBt for carboxylate activation. HATU often improves yields by 15–20% in sterically hindered systems .

- Solvent Optimization : Test DCM vs. THF; additives like DMAP (5 mol%) can accelerate acylation .

- Workup Protocol : Use SPE cartridges (C18) for purification instead of column chromatography to reduce product loss .

Q. How do electronic effects of the thiophene and oxadiazole moieties influence redox behavior in electrochemical studies?

- Methodological Answer :

- Cyclic Voltammetry : Perform in 0.1 M TBAP/ACN at 100 mV/s. Thiophene’s electron-rich nature may show anodic peaks at +1.2 V (vs. Ag/AgCl), while oxadiazole’s electron-withdrawing effect shifts reductions to -0.8 V .

- DFT Calculations : Correlate HOMO/LUMO energies (Gaussian 09) with experimental redox potentials to identify charge-transfer pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation, protonation states) match experimental conditions (pH 7.4) .

- Meta-Analysis : Compare with structurally analogous compounds (e.g., triazole-oxadiazole hybrids) to identify outliers in SAR .

- Experimental Replication : Repeat assays with purified enantiomers if racemic mixtures were used initially .

Experimental Design Considerations

Q. What controls are critical when assessing this compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。